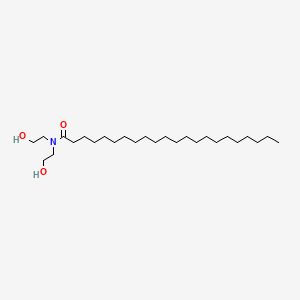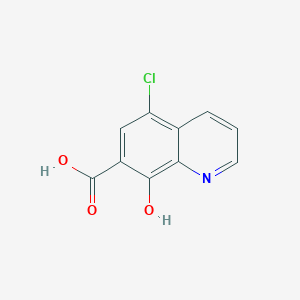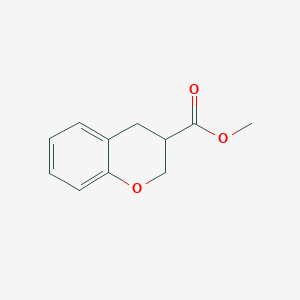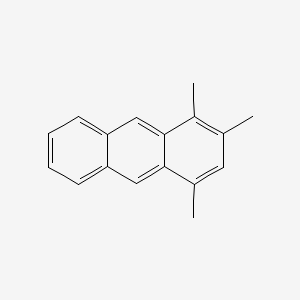
1-Acetoxycyclopropanecarboxylic acid chloride
概要
説明
1-Acetoxycyclopropanecarboxylic acid chloride is an organic compound characterized by a cyclopropane ring substituted with an acetoxy group and a carboxylic acid chloride group
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetoxycyclopropanecarboxylic acid chloride can be synthesized through the reaction of 1-acetoxycyclopropanecarboxylic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically involves refluxing the carboxylic acid with the chlorinating agent, resulting in the formation of the acid chloride and the release of by-products such as sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃) .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can enhance yield and purity while minimizing the formation of unwanted by-products.
化学反応の分析
Types of Reactions: 1-Acetoxycyclopropanecarboxylic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acid chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to yield 1-acetoxycyclopropanecarboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Hydrolysis Conditions: Aqueous base (e.g., NaOH) or water
Major Products:
- Amides, esters, thioesters from nucleophilic substitution
- 1-Acetoxycyclopropanecarboxylic acid from hydrolysis
- Aldehydes or alcohols from reduction
科学的研究の応用
1-Acetoxycyclopropanecarboxylic acid chloride has several applications in scientific research:
作用機序
The mechanism of action of 1-acetoxycyclopropanecarboxylic acid chloride involves its high reactivity due to the presence of the acid chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The acetoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
類似化合物との比較
Cyclopropanecarboxylic acid chloride: Lacks the acetoxy group, making it less versatile in certain synthetic applications.
1-Acetoxycyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an acid chloride, resulting in different reactivity and applications.
Uniqueness: 1-Acetoxycyclopropanecarboxylic acid chloride is unique due to the combination of the highly reactive acid chloride group and the acetoxy group, which allows for a wide range of chemical transformations and applications. This dual functionality makes it a valuable intermediate in organic synthesis and industrial processes.
特性
IUPAC Name |
(1-carbonochloridoylcyclopropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLBPPIUDAUUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558866 | |
| Record name | 1-(Chlorocarbonyl)cyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253434-23-0 | |
| Record name | 1-(Chlorocarbonyl)cyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[Butyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1628154.png)

![6,8-Diazabicyclo[3.2.2]nonane](/img/structure/B1628158.png)

![1-[(Oxan-2-yl)methyl]piperazine](/img/structure/B1628160.png)





